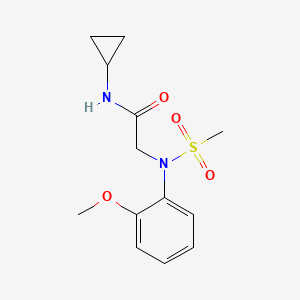![molecular formula C18H20ClN5O2 B5505419 1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone is a useful research compound. Its molecular formula is C18H20ClN5O2 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone is 373.1305526 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized from compounds with similar structural features for potential use as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, highlighting their potential in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Activity
Compounds structurally related to the query have shown promising antimicrobial and anticancer activities. For instance, bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and evaluated for their antibacterial, cytotoxic activities, and ability to inhibit bacterial biofilm formation. Notably, certain derivatives exhibited potent activity against E. coli, S. aureus, and S. mutans, underscoring their potential as new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).
Antiproliferative Effects
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and tested for antiproliferative effects against human cancer cell lines. Certain compounds within this series demonstrated potential as anticancer agents, suggesting further research directions in oncology (Mallesha et al., 2012).
Anticonvulsant Properties
Research on compounds with similar piperazine structures has explored their potential as anticonvulsant drugs. The structural and electronic properties of these compounds, including substituted pyridazines, triazines, and pyrimidines, have been thoroughly analyzed to understand their efficacy and mechanism of action (Georges et al., 1989).
Material Science Applications
In material science, derivatives of similar compounds have been utilized in the synthesis of polyamides containing nucleobases like theophylline and thymine, demonstrating the versatility of these compounds in creating functional materials with potential applications in biotechnology and nanotechnology (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-4-[2-(dimethylamino)-4-methylpyrimidine-5-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-12-13(10-20-18(21-12)22(2)3)17(26)23-8-9-24(16(25)11-23)15-7-5-4-6-14(15)19/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKYOKJBTXLLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-fluorophenyl)-4-morpholin-4-yl-1H-indazol-3-yl]-2-(methylthio)acetamide](/img/structure/B5505343.png)
![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)
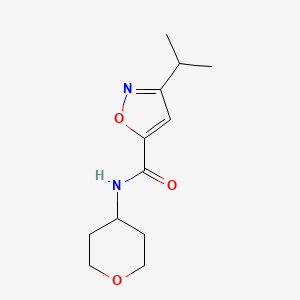
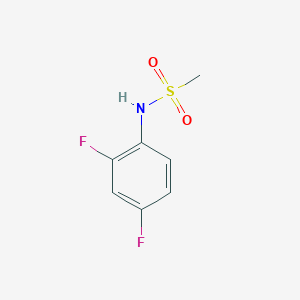
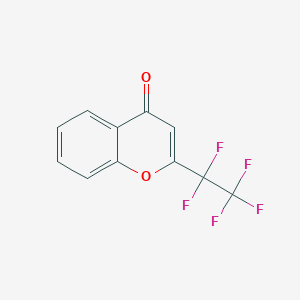
![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)
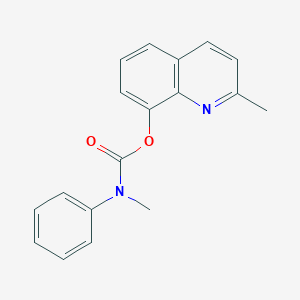
![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
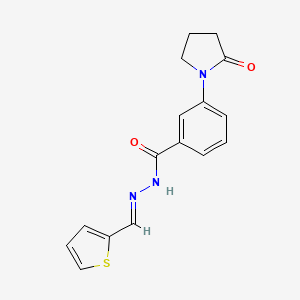
![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
